1-Trimethylstannyl-3,3-dimethoxypropane
Overview
Description
1-Trimethylstannyl-3,3-dimethoxypropane is an organotin compound with the molecular formula C8H20O2Sn. It is characterized by the presence of a trimethylstannyl group attached to a 3,3-dimethoxypropane moiety.
Preparation Methods
The synthesis of 1-Trimethylstannyl-3,3-dimethoxypropane typically involves the reaction of trimethyltin chloride with 3,3-dimethoxypropane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin compound. The general synthetic route can be summarized as follows:
Chemical Reactions Analysis
1-Trimethylstannyl-3,3-dimethoxypropane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, making it a useful intermediate in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation to form organotin oxides or reduction to form organotin hydrides.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Trimethylstannyl-3,3-dimethoxypropane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which 1-Trimethylstannyl-3,3-dimethoxypropane exerts its effects is primarily through its reactivity as an organotin compound. The trimethylstannyl group is highly reactive and can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Trimethylstannyl-3,3-dimethoxypropane can be compared with other organotin compounds such as:
Trimethyltin Chloride: A precursor in the synthesis of this compound.
Tributyltin Hydride: Another organotin compound used in organic synthesis, particularly in radical reactions.
Tetramethyltin: A simpler organotin compound with different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and research.
Properties
IUPAC Name |
3,3-dimethoxypropyl(trimethyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O2.3CH3.Sn/c1-4-5(6-2)7-3;;;;/h5H,1,4H2,2-3H3;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEFUUBREPQDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC[Sn](C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541887 | |
Record name | (3,3-Dimethoxypropyl)(trimethyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102402-80-2 | |
Record name | (3,3-Dimethoxypropyl)(trimethyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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